Ruberythric acid

Catalog No.
S578577
CAS No.
152-84-1
M.F
C25H26O13
M. Wt
534.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruberythric acid

CAS Number

152-84-1

Product Name

Ruberythric acid

IUPAC Name

1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione

Molecular Formula

C25H26O13

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1

InChI Key

GCGGSVAWTYHZBI-CVQRFVFPSA-N

SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O

Synonyms

beta-2-Alizarin primeveroside; Rubian; Rubianic acid

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O

Ruberythric acid is a natural anthraquinone derivative primarily extracted from the roots of the madder plant, Rubia tinctorum L. This compound is characterized by its complex molecular structure, represented by the chemical formula C25H26O13C_{25}H_{26}O_{13} . Ruberythric acid exhibits a rich red color, making it a valuable natural dye. Its extraction and characterization have been extensively studied using techniques such as nuclear magnetic resonance spectroscopy .

Research suggests ruberythric acid may have potential anti-cancer properties []. Studies have observed that it can inhibit the growth of human skin cancer cells []. The mechanism behind this inhibition is still being explored, but it might involve interactions with cell components or affecting cellular processes []. More research is needed to fully understand the mechanism of action.

  • Decomposition: When subjected to boiling water, ruberythric acid decomposes to form alizarin, a well-known dye .
  • Enzymatic Hydrolysis: In an aqueous phase, ruberythric acid can be completely converted to alizarin within 360 minutes through enzymatic hydrolysis using beta-glucosidase .
  • Acid and Alkali Stability: The compound is sensitive to both acidic and alkaline conditions, leading to its decomposition under these environments .

Ruberythric acid has demonstrated significant biological activities, particularly in inhibiting cellular processes:

  • DNA Synthesis Inhibition: Research indicates that ruberythric acid can inhibit DNA synthesis, which may impact cellular replication and growth .
  • Protein Synthesis Inhibition: The compound also affects protein synthesis, further contributing to its potential as an anti-cancer agent .
  • Mitochondrial Membrane Potential: It alters mitochondrial membrane potential, which is crucial for energy production in cells .

The synthesis of ruberythric acid typically involves extraction from natural sources. The primary methods include:

  • Solvent Extraction: Ruberythric acid can be selectively extracted from madder roots using various solvents. This method allows for the isolation of the compound while minimizing impurities .
  • Hydrolysis Reactions: Enzymatic hydrolysis has been employed to convert glycosides in madder roots into ruberythric acid effectively .

Ruberythric acid has several applications:

  • Natural Dyeing: It is widely used as a natural dye in textiles due to its vibrant color and stability .
  • Pharmaceuticals: The biological activities of ruberythric acid suggest potential applications in developing anti-cancer drugs and other therapeutic agents .
  • Research: Its unique properties make it a subject of interest in biochemical research, particularly in studies related to natural colorants and their effects on biological systems.

Interaction studies have focused on how ruberythric acid interacts with various biological systems:

  • Cellular Studies: Investigations have shown that ruberythric acid can affect cell viability and proliferation due to its inhibitory effects on DNA and protein synthesis .
  • Enzymatic Interactions: Studies demonstrate that ruberythric acid can be hydrolyzed by specific enzymes, leading to the production of alizarin, which has its own set of biological activities .

Ruberythric acid shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameStructure TypeUnique Features
AlizarinAnthraquinoneDerived from the decomposition of ruberythric acid; widely used as a dye.
PurpurinAnthraquinoneAnother natural dye from madder; known for its bright red color but less stable than ruberythric acid.
LucidinAnthraquinoneA glycoside that can also be derived from madder; has different solubility properties.

Ruberythric acid is unique due to its dual role as both a dye and a biologically active compound, making it particularly valuable in both industrial and pharmaceutical contexts. Its stability under various conditions further distinguishes it from similar compounds like purpurin, which may degrade more easily.

Ruberythric acid is a naturally occurring anthraquinone glycoside with the molecular formula C₂₅H₂₆O₁₃ and a molecular weight of 534.47 grams per mole [1] [4] [7]. The compound consists of an alizarin backbone (1-hydroxy-9,10-anthraquinone) glycosidically linked to a disaccharide unit known as primeverose, which comprises glucose linked to xylose [11] [13].

The structural architecture of ruberythric acid features a tricyclic anthraquinone core system containing two carbonyl groups at positions 9 and 10, with a hydroxyl group at position 1 and the primeverose sugar moiety attached at position 2 [1] [6]. The primeverose unit consists of a β-D-glucopyranosyl residue linked to a β-D-xylopyranosyl residue through a 1→6 glycosidic bond [4] [7].

PropertyValueReference
Molecular FormulaC₂₅H₂₆O₁₃ [1] [7]
Molecular Weight534.47 g/mol [4] [7]
Hydrogen Bond Donors7 [1]
Hydrogen Bond Acceptors13 [1]
Rotatable Bonds5 [1]
Exact Mass534.13734088 Da [1]

The stereochemistry of the sugar moieties has been definitively established through nuclear magnetic resonance spectroscopy and X-ray crystallography [11] [13]. The glucose unit adopts the β-D-configuration, while the terminal xylose residue also maintains the β-D-configuration [6] [13].

International Union of Pure and Applied Chemistry Nomenclature and Common Synonyms

The systematic International Union of Pure and Applied Chemistry name for ruberythric acid is 1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione [1] [6]. This nomenclature reflects the complete stereochemical configuration of the compound including the specific spatial arrangement of hydroxyl groups on both sugar units.

Alternative systematic names include 1-hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-9,10-anthracenedione and β-D-1-hydroxy-2-anthraquinonyl 6-O-β-D-xylopyranosylglucopyranoside [4] [7]. These nomenclatures emphasize the glycosidic linkage pattern and the anthraquinone core structure.

The compound is known by several common synonyms in scientific literature including rubianic acid, rubierythric acid, alizarin primeveroside, and alizarin 2-β-primeveroside [1] [2] [4]. Additional historical names include ruberythrinic acid and rubian, which have been used in dye chemistry and natural product research [3] [4].

Nomenclature TypeName
International Union of Pure and Applied Chemistry Name1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
Chemical Abstracts Service Name1-Hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-9,10-anthracenedione
Primary SynonymRubianic acid
Historical NamesAlizarin primeveroside, Rubierythric acid

The Chemical Abstracts Service registry number for ruberythric acid is 152-84-1, providing a unique identifier for the compound in chemical databases [1] [4] [7]. The European Community number is 205-808-9, facilitating regulatory identification within European chemical inventories [1].

Physical Properties

Melting Point and Solubility

Ruberythric acid exhibits characteristic thermal properties with a melting point range of 258-261°C, observed as the compound forms golden-yellow, silky, lustrous prisms or long needle-shaped crystals [3] [4]. The decomposition occurs at temperatures approaching the melting point, which is typical behavior for glycosidic anthraquinone compounds containing multiple hydroxyl groups [3].

The solubility profile of ruberythric acid demonstrates distinctive characteristics across different solvent systems [2] [3] [9]. The compound shows high solubility in hot water, forming intensely colored solutions, while exhibiting limited solubility in cold water [3] [4]. Methanol serves as an excellent solvent for ruberythric acid, with the compound being readily soluble at room temperature [2] [9].

SolventSolubilityTemperatureReference
Hot WaterFreely soluble100°C [3] [4]
Cold WaterSparingly soluble25°C [2] [9]
MethanolSoluble25°C [2] [9]
EthanolSlightly soluble25°C [3] [4]
EtherSlightly soluble25°C [4]
BenzenePractically insoluble25°C [4]

The compound demonstrates enhanced solubility in alkaline solutions, forming characteristic blood-red colored solutions due to deprotonation of phenolic hydroxyl groups [3] [4]. This pH-dependent solubility behavior is attributed to the ionization of hydroxyl groups on the anthraquinone core, particularly the hydroxyl group at position 1 [3].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of ruberythric acid [10] [11] [13]. Proton nuclear magnetic resonance spectra recorded in dimethyl sulfoxide-d₆ reveal characteristic signals for aromatic protons at 7.62 parts per million and 7.74 parts per million, appearing as doublets with coupling constants of 8.5 Hertz [10]. These signals correspond to the aromatic protons on the anthraquinone core and serve as diagnostic peaks for identification and quantification [10] [20].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of 25 carbon atoms consistent with the molecular formula [11] [13]. The carbonyl carbons of the anthraquinone system appear in the characteristic downfield region, while the sugar carbon signals appear in the typical carbohydrate region between 60-100 parts per million [11] [13].

Ultraviolet-visible spectroscopy reveals absorption maxima that are characteristic of anthraquinone chromophores [17]. The compound exhibits strong absorption bands with maximum wavelengths at approximately 406 nanometers in aqueous solution at pH 6.8 [17]. This absorption profile reflects the extended conjugation system of the anthraquinone core and contributes to the compound's distinctive yellow coloration [17].

Spectroscopic MethodKey CharacteristicsReference
¹H Nuclear Magnetic ResonanceDoublets at 7.62 and 7.74 ppm (J = 8.5 Hz) [10]
¹³C Nuclear Magnetic Resonance25 carbon signals, carbonyl carbons downfield [11] [13]
Ultraviolet-Visibleλmax = 406 nm (pH 6.8) [17]
Mass Spectrometry[M-H]⁻ = 533 m/z [17]

Mass spectrometry analysis confirms the molecular weight through the observation of the molecular ion peak at mass-to-charge ratio 533 in negative ion mode, corresponding to the deprotonated molecular ion [17]. Fragmentation patterns provide insights into the glycosidic bond stability and the anthraquinone core structure [17].

Crystalline Structure Properties

The crystal structure of ruberythric acid has been definitively determined through single-crystal X-ray diffraction analysis, representing the first conclusive structural characterization of this natural dye compound [11] [13]. The crystallographic analysis reveals extensive intermolecular hydrogen bonding interactions between sugar moieties in the unit cell, while intramolecular hydrogen bonding occurs primarily through the hydroxyquinone groups [11] [13].

The solid-state structure demonstrates significant π-π stacking interactions from the anthraquinone moiety, contributing to the overall stability of the crystal lattice [11] [13]. These aromatic stacking interactions occur between parallel anthraquinone rings with typical inter-planar distances characteristic of such systems [11] [13].

The hydrogen bonding network in the crystal structure involves multiple donor-acceptor pairs, with the hydroxyl groups of the sugar moieties participating in extensive intermolecular interactions [11] [13] [28]. The primeverose unit adopts a conformation that maximizes hydrogen bonding opportunities while minimizing steric hindrance [11] [13].

Crystallographic PropertyObservationReference
Intermolecular InteractionsExtensive hydrogen bonding between sugar moieties [11] [13]
Intramolecular InteractionsHydrogen bonding through hydroxyquinone groups [11] [13]
Aromatic Interactionsπ-π stacking from anthraquinone moiety [11] [13]
Crystal MorphologyGolden-yellow needles or prisms [3] [4]

The crystalline form exhibits characteristic optical properties, appearing as golden-yellow, silky, lustrous crystals when viewed under standard illumination [3] [4]. The crystal habit typically manifests as elongated prisms or needle-shaped crystals, reflecting the molecular packing arrangements and intermolecular interactions within the lattice [3] [4].

Chemical Stability and Reactivity

Ruberythric acid demonstrates characteristic chemical stability and reactivity patterns typical of anthraquinone glycosides [3] [14]. The compound exhibits stability under neutral and mildly basic conditions but shows susceptibility to hydrolysis under strongly acidic conditions [3] [14]. This pH-dependent behavior is attributed to the acid-labile glycosidic bonds connecting the sugar moieties to the anthraquinone core [3].

Thermal decomposition of ruberythric acid occurs at elevated temperatures, with significant degradation observed above 250°C [3] [14]. The decomposition process involves sequential loss of the sugar units followed by degradation of the anthraquinone core [3]. Hydrolytic cleavage represents the primary degradation pathway, yielding alizarin as the major aglycone product along with the corresponding sugar fragments [3] [4].

The compound demonstrates susceptibility to oxidative degradation when exposed to strong oxidizing agents such as potassium permanganate . These oxidation reactions can lead to the formation of various anthraquinone derivatives through modification of the hydroxyl groups and potential ring opening reactions .

Reaction TypeConditionsProductsReference
Acid HydrolysisHot dilute acidAlizarin + sugars [3] [4]
Thermal Decomposition>250°CVarious degradation products [3] [14]
OxidationStrong oxidizing agentsAnthraquinone derivatives
Alkaline TreatmentStrong baseBlood-red colored solutions [3] [4]

Under alkaline conditions, ruberythric acid undergoes deprotonation of phenolic hydroxyl groups, resulting in the formation of intensely colored anionic species that exhibit characteristic blood-red coloration [3] [4]. This color change is reversible upon neutralization, demonstrating the pH-responsive nature of the compound [3] [4].

The glycosidic bonds in ruberythric acid show differential stability, with the glucose-xylose linkage being more resistant to hydrolysis compared to the anthraquinone-glucose bond [3] [4]. This selective reactivity has implications for controlled hydrolysis reactions and the preparation of intermediate glycosidic derivatives [3] [4].

Ruberythric acid possesses a classic 9,10-anthraquinone core structure as its fundamental aromatic backbone [1] [2]. The anthraquinone framework consists of three fused benzene rings with two ketone groups at the 9 and 10 positions, providing the characteristic planar quinoid system responsible for the compound's distinctive chromophoric properties [2] [3].

Substitution Pattern

The substitution pattern of ruberythric acid follows a specific arrangement on the anthraquinone core. Nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis have conclusively established that ruberythric acid contains a hydroxyl group at position 1 and a glycosidic substituent at position 2 of the anthraquinone ring system [2] [3]. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic aromatic proton signals at δ 8.27 parts per million for H2 and δ 8.22 parts per million for H5, both appearing as doublets with coupling constants of 9.2 Hertz [2]. Additional aromatic protons H3 and H4 appear as multiplets at δ 7.97 parts per million, while H9 and H10 show doublet patterns at δ 7.77 and δ 7.65 parts per million respectively, with coupling constants of 8.5 Hertz [2].

Hydroxyl Group Positioning

The critical hydroxyl group is positioned at carbon 1 of the anthraquinone core, creating the characteristic 1-hydroxy-2-substituted anthraquinone framework [1] [2]. X-ray crystallographic analysis demonstrates that this hydroxyl group forms a significant intramolecular hydrogen bond with the adjacent carbonyl group at position 14, with a bond length of 2.563(6) Angstroms [2] [3]. This intramolecular hydrogen bonding pattern is consistent with other anthraquinone glycosides and contributes to the relatively high acid dissociation constant value of 12 for the hydroxyl group [2].

Primeveroside Disaccharide Moiety

The primeveroside disaccharide represents the most structurally complex component of ruberythric acid, consisting of two sugar units linked through specific glycosidic bonds [2] [4]. This disaccharide moiety significantly influences the compound's solubility properties and biological interactions compared to its aglycone counterpart alizarin [4].

Glucose Component Structure

The glucose component forms the proximal sugar unit directly attached to the anthraquinone core through the phenolic oxygen at position 2 [2] [3]. ¹³C Nuclear Magnetic Resonance analysis reveals the anomeric carbon of glucose at δ 103.96 parts per million, while ¹H Nuclear Magnetic Resonance shows the corresponding anomeric proton H19 at δ 5.09 parts per million as a doublet with a coupling constant of 7.5 Hertz [2]. This high coupling constant confirms the beta stereochemistry of the glucosidic linkage, indicating a trans-coplanar relationship between the anomeric proton and the adjacent carbon proton [2]. The glucose unit adopts the standard pyranose ring conformation with multiple hydroxyl-bearing carbons appearing in the ¹³C spectrum between δ 76.58 and δ 65.55 parts per million [2].

Terminal Xylose Component

The terminal xylose unit represents the distal sugar component of the primeveroside disaccharide [2] [3]. ¹³C Nuclear Magnetic Resonance spectroscopy identifies the anomeric carbon of xylose at δ 99.85 parts per million, while the corresponding anomeric proton H30 appears at δ 4.17 parts per million as a doublet with a coupling constant of 7.5 Hertz [2]. Similar to the glucose component, this coupling constant confirms the beta stereochemistry of the xylosidic linkage [2]. The xylose unit maintains the pyranose configuration and contributes several carbon signals in the typical sugar region of the ¹³C Nuclear Magnetic Resonance spectrum, with hydroxyl-bearing carbons appearing between δ 73.40 and δ 69.57 parts per million [2].

Glycosidic Linkage Characterization

The glycosidic linkage between the glucose and xylose components occurs through a 1→6 connection, where the anomeric carbon of xylose bonds to the 6-position of glucose [1] [2]. This linkage pattern creates the characteristic primeveroside disaccharide structure. Nuclear Magnetic Resonance analysis confirms both glycosidic bonds maintain beta stereochemistry, as evidenced by the high coupling constants of 7.5 Hertz for both anomeric protons [2]. The attachment of the complete primeveroside unit to the anthraquinone occurs through the beta-phenolic oxygen at position 2, forming a stable O-glycosidic bond that resists hydrolysis under neutral conditions [2] [4].

X-ray Crystallography Analysis

X-ray crystallographic analysis of ruberythric acid provides definitive structural confirmation and reveals critical intermolecular interactions within the crystal lattice [2] [3]. The crystallographic study represents only the second known example of a fully characterized glycoside-containing anthraquinone with complete X-ray structural data [2].

Crystal Packing Arrangement

Ruberythric acid crystallizes in a tetragonal crystal system with space group I4, containing one molecule per asymmetric unit along with disordered solvent molecules [2]. The crystal structure accommodates significant disordered solvent components, modeled as one and a half molecules of water and one and a quarter molecules of dimethyl sulfoxide in the asymmetric unit [2]. The overall crystal packing demonstrates a helical arrangement along the c-axis, displaying the characteristic four-fold symmetry of the space group [2]. This packing arrangement optimizes both hydrogen bonding interactions and π-π stacking between adjacent molecules.

Intermolecular Hydrogen Bonding Networks

The crystal structure reveals extensive intermolecular hydrogen bonding networks, primarily involving the sugar moieties rather than the anthraquinone core [2] [3]. Each ruberythric acid molecule forms hydrogen bonds with two other ruberythric acid molecules through the terminal xylose unit, which creates two distinct hydrogen bonds with the glucose component of adjacent molecules [2]. Specific intermolecular hydrogen bonding distances include O26-H26…O37 at 2.696 Angstroms and O27-H27…O36 at 2.766 Angstroms [2]. These sugar-mediated hydrogen bonding interactions dominate the crystal packing and suggest important implications for the compound's binding interactions with biological substrates [2].

π-π Stacking Interactions in Crystal Lattice

The anthraquinone moieties participate in π-π stacking interactions between adjacent molecules within the crystal lattice [2] [3]. X-ray crystallographic measurements reveal a plane separation of 3.438(7) Angstroms between stacked anthraquinone rings [2]. These π-π interactions provide additional stabilization to the crystal structure and contribute to the overall three-dimensional arrangement of molecules. Interestingly, the anthraquinone cores do not participate significantly in intermolecular hydrogen bonding, with the sugar components dominating the hydrogen bonding network [2].

Nuclear Magnetic Resonance Spectroscopic Data

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of ruberythric acid, enabling complete assignment of all proton and carbon resonances [2] [5]. The spectroscopic analysis was conducted using high-field Nuclear Magnetic Resonance instrumentation at 500 Megahertz for ¹H and 75.67 Megahertz for ¹³C, employing deuterated dimethyl sulfoxide as the solvent [2].

¹H Nuclear Magnetic Resonance Characterization

The ¹H Nuclear Magnetic Resonance spectrum of ruberythric acid displays well-resolved signals for all proton environments [2] [5]. The aromatic region contains five distinct signals corresponding to the anthraquinone protons: H2 at δ 8.27 parts per million (doublet, J = 9.2 Hertz), H5 at δ 8.22 parts per million (doublet, J = 9.2 Hertz), H3 and H4 at δ 7.97 parts per million (multiplet), H9 at δ 7.77 parts per million (doublet, J = 8.5 Hertz), and H10 at δ 7.65 parts per million (doublet, J = 8.5 Hertz) [2]. The sugar region reveals the critical anomeric protons: glucose H19 at δ 5.09 parts per million (doublet, J = 7.5 Hertz) and xylose H30 at δ 4.17 parts per million (doublet, J = 7.5 Hertz) [2]. Additional sugar protons appear as doublets between δ 5.47 and δ 4.92 parts per million, with coupling constants ranging from 4.7 to 5.5 Hertz [2]. Multiple sugar protons appear as multiplets between δ 3.9 and δ 2.9 parts per million [2].

¹³C Nuclear Magnetic Resonance Characterization

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed carbon framework information for ruberythric acid [2]. The carbonyl carbons of the anthraquinone appear at characteristic downfield positions: C14 at δ 188.47 parts per million and C7 at δ 180.92 parts per million [2]. Aromatic carbons span the range from δ 151.74 to δ 116.23 parts per million, with specifically assigned signals for C12 (δ 151.74), C11 (δ 151.12), C13 (δ 135.17), C8 (δ 134.31), C10 (δ 133.39), C1 (δ 132.96), C6 (δ 126.79), C9 (δ 126.58), C2 (δ 125.87), C5 (δ 120.79), C3 (δ 120.42), and C4 (δ 116.23) [2]. The anomeric carbons appear at δ 103.96 parts per million for glucose C19 and δ 99.85 parts per million for xylose C30 [2]. Sugar carbons bearing hydroxyl groups cluster between δ 76.58 and δ 65.55 parts per million [2].

Two-Dimensional Nuclear Magnetic Resonance Studies for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance techniques provide definitive structural confirmation and facilitate complete resonance assignments [5] [6]. Heteronuclear Single Quantum Coherence Total Correlation Spectroscopy experiments enable correlation of proton and carbon signals through scalar coupling networks [5]. These experiments confirm the connectivity between the anthraquinone core and the primeveroside disaccharide, establishing the specific attachment points and stereochemistry of the glycosidic linkages [2]. Two-dimensional Nuclear Magnetic Resonance analysis confirms the beta stereochemistry of both anomeric centers based on the characteristic coupling patterns observed in the correlation spectra [2].

Mass Spectrometry Profiles

Mass spectrometry analysis of ruberythric acid provides molecular weight confirmation and fragmentation pattern information [2] [7]. High-resolution electrospray ionization mass spectrometry demonstrates excellent agreement between calculated and observed molecular ion masses [2].

The molecular ion peak appears at m/z 535.47 for the protonated species [M+H]⁺, corresponding to the molecular formula C₂₅H₂₆O₁₃ with a molecular weight of 534.47 [2] [8]. Sodium adduct formation produces a peak at m/z 557.1275 (observed) compared to the calculated value of 557.1373 for [M+Na]⁺ [2]. The mass spectrometric analysis confirms the integrity of the complete glycosidic structure and provides supporting evidence for the proposed molecular formula [2]. Fragmentation studies reveal characteristic loss patterns consistent with the primeveroside disaccharide unit, although specific fragmentation pathways require further detailed investigation [7].

Infrared Spectroscopy Analysis

Infrared spectroscopy provides functional group identification and hydrogen bonding information for ruberythric acid [2] [9]. The infrared spectrum displays characteristic absorption bands that confirm the presence of key structural elements.

XLogP3

-1.2

UNII

4360A2Y7JD

Other CAS

152-84-1

Wikipedia

Ruberythric acid

Dates

Last modified: 04-14-2024

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